4'-Hydroxy-2-O-methylanigorufone
Description
4'-Hydroxy-2-O-methylanigorufone (CAS: 204134-70-3) is a naturally occurring phytoalexin with the molecular formula C₂₀H₁₄O₃ and a molecular weight of 302.33 g/mol . Structurally, it is defined as 9-(4'-hydroxyphenyl)-2-methoxyphenalen-1-one, featuring a phenalenone backbone substituted with a hydroxyl group at the 4'-position and a methoxy group at the 2-position.
Properties
IUPAC Name |
9-(4-hydroxyphenyl)-2-methoxyphenalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O3/c1-23-17-11-14-4-2-3-13-7-10-16(19(18(13)14)20(17)22)12-5-8-15(21)9-6-12/h2-11,21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMSSFOVGYLJLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC3=C2C(=C(C=C3)C4=CC=C(C=C4)O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90782484 | |
| Record name | 9-(4-Hydroxyphenyl)-2-methoxy-1H-phenalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90782484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204134-70-3 | |
| Record name | 9-(4-Hydroxyphenyl)-2-methoxy-1H-phenalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90782484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4’-Hydroxy-2-O-methylanigorufone has not been extensively documented in the literature. it is generally understood that the synthesis may involve specific reaction steps and substrates . Industrial production methods are not well-established, and further research is needed to develop efficient synthetic routes and reaction conditions .
Chemical Reactions Analysis
4’-Hydroxy-2-O-methylanigorufone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4’-Hydroxy-2-O-methylanigorufone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4’-Hydroxy-2-O-methylanigorufone involves its interaction with molecular targets such as enzymes. It acts as an α-glucosidase inhibitor, which means it can bind to the enzyme and prevent it from breaking down carbohydrates into glucose . This inhibition can affect various metabolic pathways and has potential therapeutic implications .
Comparison with Similar Compounds
Key Observations :
- The 4'-hydroxyl group in this compound distinguishes it from 2-O-Methylanigorufone, contributing to its higher molecular weight and enhanced hydrogen-bonding capacity .
- 2-Methoxyphenalen-1-one lacks the phenyl substitution, resulting in a smaller molecular framework and reduced steric complexity .
Functional Comparison with Related Natural Products
α-Glucosidase Inhibition vs. Carbonic Anhydrase Inhibition
This compound’s α-glucosidase inhibitory activity contrasts with other natural products like 4-O-Methylgrifolic acid (CAS: Not explicitly listed), which inhibits carbonic anhydrase II (CA II) with IC₅₀ values ranging from 6.37 to 71.73 μmol/L . This highlights divergent biological targets despite shared origins in plant defense mechanisms.
Broader Context of Phenalenone Derivatives
Phenalenone-based compounds, such as Oxyphyllenone A (CAS: 363610-34-8; C₁₂H₁₈O₃) and Taxumairol B (CAS: 142203-64-3; C₂₈H₄₀O₁₂), exhibit structural diversity but lack the specific substitution pattern seen in this compound. For example:
- Taxumairol B (MW: 568.62 g/mol) is a diterpenoid with a larger, oxygen-rich structure, suggesting roles in distinct biosynthetic pathways .
- Oxyphyllenone A (MW: 210.27 g/mol) is a smaller cyclic ketone with undefined bioactivity in the provided evidence .
Biological Activity
4'-Hydroxy-2-O-methylanigorufone is a flavonoid compound that has garnered attention due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the chemical formula and a molecular weight of 302.32 g/mol. Its structure features hydroxy and methoxy groups that enhance its reactivity and biological activity. It belongs to the class of chalcones, which are known for various health benefits, including antioxidant and anti-inflammatory properties.
The primary mechanism of action for this compound involves its role as an α-glucosidase inhibitor . This inhibition is crucial in regulating carbohydrate metabolism, potentially aiding in the management of diabetes by preventing the breakdown of carbohydrates into glucose . The compound's interaction with enzymes can also lead to broader applications in therapeutic contexts.
Antioxidant Activity
The hydroxy groups in this compound enable it to donate electrons, neutralizing free radicals and reducing oxidative stress. This property is significant in preventing cellular damage associated with various diseases.
Enzyme Inhibition
Research indicates that this compound exhibits strong inhibitory effects on enzymes like α-glucosidase , which plays a pivotal role in carbohydrate digestion. This inhibition can lower blood glucose levels post-meal, making it a candidate for diabetes treatment .
Anti-inflammatory Effects
Chalcones are known for their anti-inflammatory properties, and studies suggest that this compound may inhibit cyclooxygenase enzymes, which are involved in the inflammatory response .
In Vitro Studies
A study evaluated the antidiabetic properties of various natural compounds, including this compound. The findings highlighted its effectiveness in inhibiting α-glucosidase activity compared to standard inhibitors. The results are summarized in Table 1 below:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
